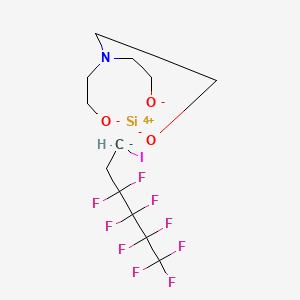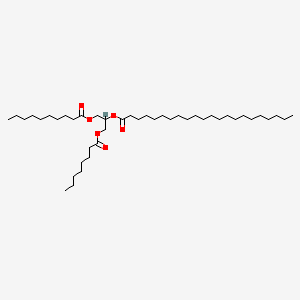
Docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)- is a complex ester compound. Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes. This particular compound is characterized by its long carbon chains and multiple ester functional groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)- typically involves esterification reactions. One possible route is the reaction of docosanoic acid with an alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of high-purity reactants and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reducing the ester to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Replacing one of the ester groups with another functional group using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: Docosanoic acid and the corresponding alcohols.
Reduction: Primary alcohols.
Substitution: Depending on the nucleophile used, various substituted esters or other derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)- depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, affecting various biochemical pathways. The ester functional groups can undergo hydrolysis, releasing active compounds that exert their effects on molecular targets.
Comparison with Similar Compounds
Similar Compounds
Stearic acid esters: Similar long-chain esters with different carbon chain lengths.
Palmitic acid esters: Esters derived from palmitic acid with varying alcohol components.
Uniqueness
Docosanoic acid, 1-(((1-oxodecyl)oxy)methyl)-2-((1-oxooctyl)oxy)ethyl ester, (+/-)- is unique due to its specific combination of long carbon chains and multiple ester groups, which may impart distinct physical and chemical properties compared to other esters.
Properties
CAS No. |
138555-40-5 |
|---|---|
Molecular Formula |
C43H82O6 |
Molecular Weight |
695.1 g/mol |
IUPAC Name |
(1-decanoyloxy-3-octanoyloxypropan-2-yl) docosanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-25-26-28-31-34-37-43(46)49-40(38-47-41(44)35-32-29-12-9-6-3)39-48-42(45)36-33-30-27-14-11-8-5-2/h40H,4-39H2,1-3H3 |
InChI Key |
JNSADKYBIPGQNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC)COC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



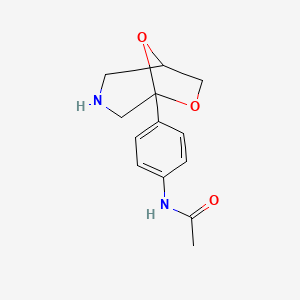
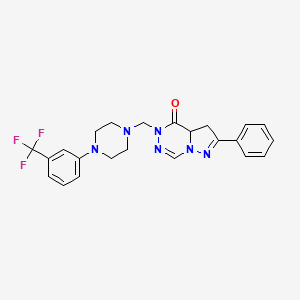

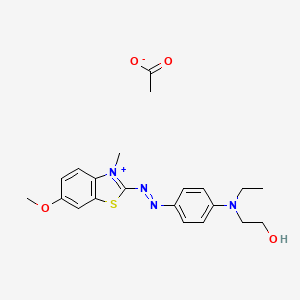
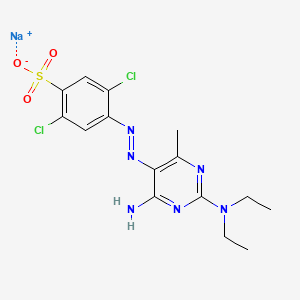


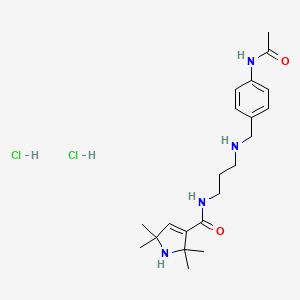
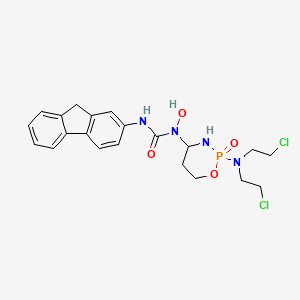

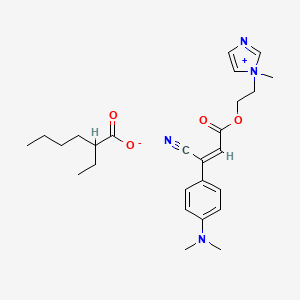
![4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol](/img/structure/B12709665.png)
